molecular formula C12H12O3 B1453954 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid CAS No. 1019117-58-8

3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid

Cat. No.: B1453954
CAS No.: 1019117-58-8
M. Wt: 204.22 g/mol
InChI Key: BJULCINBQBAFTL-UHFFFAOYSA-N
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Description

3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could lead to changes in the activity or function of the target proteins, resulting in the observed biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation (relevant to its potential anti-tumor activity), bacterial growth (relevant to its potential antibacterial activity), oxidative stress responses (relevant to its potential anti-oxidative activity), and viral replication (relevant to its potential anti-viral activity).

Result of Action

Based on the known biological activities of benzofuran compounds, potential effects could include inhibition of cell growth or proliferation (in the case of anti-tumor activity), inhibition of bacterial growth (in the case of antibacterial activity), reduction of oxidative stress (in the case of anti-oxidative activity), and inhibition of viral replication (in the case of anti-viral activity) .

Biochemical Analysis

Biochemical Properties

3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The interactions between this compound and these biomolecules are primarily through binding to active sites, leading to enzyme inhibition or activation.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can inhibit cancer cell growth by affecting cell viability and proliferation rates . The compound’s impact on cell signaling pathways, such as the inhibition of the hypoxia-inducible factor (HIF-1) pathway, plays a crucial role in its anti-cancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and other proteins, leading to enzyme inhibition or activation. For example, benzofuran derivatives have been shown to inhibit enzymes involved in microbial resistance, making them potential candidates for antimicrobial agents . Additionally, the compound can modulate gene expression, contributing to its biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that benzofuran derivatives maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications . The degradation products of the compound may also have biological effects, which need to be considered in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-cancer and antimicrobial activities . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, contributing to their biological activities . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . These interactions influence the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

3,5,7-trimethyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-6-4-7(2)10-9(5-6)8(3)11(15-10)12(13)14/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJULCINBQBAFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(O2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.